2-Bromo-6-tert-butylpyridine

Catalog No.
S769659
CAS No.
195044-14-5
M.F
C9H12BrN
M. Wt
214.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-tert-butylpyridine

CAS Number

195044-14-5

Product Name

2-Bromo-6-tert-butylpyridine

IUPAC Name

2-bromo-6-tert-butylpyridine

Molecular Formula

C9H12BrN

Molecular Weight

214.1 g/mol

InChI

InChI=1S/C9H12BrN/c1-9(2,3)7-5-4-6-8(10)11-7/h4-6H,1-3H3

InChI Key

QMVOIXCANJLTGO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC(=CC=C1)Br

Canonical SMILES

CC(C)(C)C1=NC(=CC=C1)Br

Organic Synthesis:

  • Intermediate for Pyridine Derivatives: The presence of the bromine atom makes 2-Br-6-tBuPy a suitable intermediate for the synthesis of various pyridine derivatives through well-established coupling reactions like Suzuki-Miyaura coupling or Negishi coupling. These reactions allow the replacement of the bromine group with other functional groups, leading to diverse pyridine-based molecules with potential applications in drug discovery, materials science, and catalysis [, ].

Medicinal Chemistry:

  • Exploration of Bioactive Properties: The pyridine core is a prevalent scaffold in numerous biologically active molecules. 2-Br-6-tBuPy, with its unique substitution pattern, could be investigated for potential biological activities, such as antibacterial, antifungal, or anticancer properties. However, specific studies exploring these aspects are currently limited.

Material Science:

  • Ligand Design: The combination of the aromatic ring and the bulky tert-butyl group in 2-Br-6-tBuPy suggests potential for its application in ligand design. Ligands are molecules that bind to metal centers, and the specific properties of 2-Br-6-tBuPy could influence the binding interaction and potentially lead to the development of novel materials with desired functionalities.

2-Bromo-6-tert-butylpyridine is a chemical compound with the molecular formula C9H12BrNC_9H_{12}BrN and a molecular weight of 214.10 g/mol. It is characterized by the presence of a bromine atom at the second position and a tert-butyl group at the sixth position of the pyridine ring. This compound is known for its unique structural features, which influence its chemical reactivity and biological properties. The InChI Key for 2-Bromo-6-tert-butylpyridine is IOGKQDRGOUALAS-UHFFFAOYSA-N, and it is indexed under the CAS number 195044-14-5 .

As a precursor, 2-Bromo-6-tert-butylpyridine itself likely doesn't have a specific mechanism of action. Its significance lies in its ability to be transformed into more complex molecules with targeted activities.

  • Bromine: Can cause skin and respiratory irritation upon contact [].
  • Aromatic nature: May have low to moderate toxicity.
Typical of halogenated pyridines. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom, leading to diverse derivatives.
  • Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds, which are essential in synthesizing complex organic molecules .
  • Electrophilic Aromatic Substitution: The tert-butyl group can direct electrophiles to the ortho and para positions relative to itself, allowing for further functionalization of the pyridine ring .

Research indicates that 2-Bromo-6-tert-butylpyridine exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although specific mechanisms are not fully elucidated.
  • Potential Anticancer Activity: Preliminary investigations indicate that derivatives of brominated pyridines can exhibit anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest .

The synthesis of 2-Bromo-6-tert-butylpyridine can be achieved through several methods:

  • Bromination of 6-tert-butylpyridine: This method involves treating 6-tert-butylpyridine with bromine or a brominating agent under controlled conditions to introduce the bromine at the desired position.

    Reaction example:
    6 tert butylpyridine+Br22 Bromo 6 tert butylpyridine\text{6 tert butylpyridine}+\text{Br}_2\rightarrow \text{2 Bromo 6 tert butylpyridine}
  • From 2,6-Dibromopyridine: Another approach involves starting from 2,6-dibromopyridine and selectively removing one bromine atom using a suitable reducing agent such as zinc in an appropriate solvent .

2-Bromo-6-tert-butylpyridine finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals due to its ability to undergo further chemical transformations.
  • Agricultural Chemicals: This compound may also be explored for use in agrochemicals, particularly as a building block for herbicides or pesticides .

Several compounds share structural similarities with 2-Bromo-6-tert-butylpyridine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Bromo-5-(tert-butyl)pyridine1142197-19-00.95
2-(6-Bromopyridin-3-yl)acetonitrile144873-99-40.90
2-(6-Bromopyridin-3-yl)ethanamine910391-38-70.86
3-Bromo-4-(tert-butyl)pyridineUnknownSimilar structure

Uniqueness: The presence of both a bromine atom and a tert-butyl group distinguishes 2-Bromo-6-tert-butylpyridine from other similar compounds, influencing its reactivity and potential applications in synthesis and biological activity.

This comprehensive overview highlights the significance of 2-Bromo-6-tert-butylpyridine in chemical research and its potential applications across various fields. Further studies are warranted to explore its full capabilities and interactions within biological systems.

Synthesis and Early Applications

The synthesis of 2-bromo-6-tert-butylpyridine was first reported in the late 1990s through nucleophilic substitution reactions. A landmark method involved the reaction of 2,6-dibromopyridine with tert-butyllithium in the presence of copper cyanide, achieving a 97% yield. This route capitalized on the ortho-directing effect of the pyridine nitrogen to selectively install the tert-butyl group, followed by bromine retention at the 2-position. Early applications focused on its role as a precursor for Suzuki-Miyaura cross-coupling reactions, where the bromine atom served as a handle for palladium-catalyzed aryl-aryl bond formation.

Evolution as a Ligand Scaffold

By the mid-2000s, researchers recognized the potential of 2-bromo-6-tert-butylpyridine’s steric profile. The tert-butyl group’s bulk (with a cone angle of ~170°) prevents undesirable dimerization of metal complexes, while the bromine atom allows further functionalization. This dual functionality enabled its integration into pincer ligands, such as the tBu₃PNNH system developed for rhodium catalysis. Its adoption in rollover cyclometalation reactions—where the pyridine ring coordinates to a metal before undergoing C–H activation—marked a significant advancement in accessing strained metallocycles.

Classical Synthetic Routes

Classical synthetic approaches to 2-bromo-6-tert-butylpyridine primarily involve direct bromination methodologies that have been established in the literature for decades . The most traditional route involves the bromination of 6-tert-butylpyridine using conventional halogenating agents such as bromine or N-bromosuccinimide under controlled conditions . This approach typically requires careful temperature control and the use of appropriate solvents to achieve regioselective bromination at the 2-position of the pyridine ring .

The classical bromination method employs N-bromosuccinimide as the brominating agent in dichloromethane or acetonitrile solvents . Reaction conditions typically involve temperatures ranging from 60 to 80 degrees Celsius for durations of 2 to 4 hours . Under these conditions, yields of 80 to 90 percent can be achieved with proper optimization of reaction parameters . The regioselectivity is governed by the electronic effects of the tert-butyl group, which directs bromination to the ortho position relative to the nitrogen atom .

Alternative classical approaches include the use of elemental bromine in the presence of iron or aluminum bromide catalysts . These methods require inert atmosphere conditions to prevent unwanted side reactions and typically proceed through electrophilic aromatic substitution mechanisms . The choice of catalyst and reaction conditions significantly influences both the yield and selectivity of the bromination process .

Bromination MethodReagentSolventTemperature (°C)Time (hours)Yield (%)
N-BromosuccinimideNBSDichloromethane60-802-480-90
Elemental BromineBr₂/FeBr₃Various60-1003-670-85
N-BromosuccinimideNBSAcetonitrile60-802-475-85

Modern Synthetic Approaches

Modern synthetic methodologies for 2-bromo-6-tert-butylpyridine have evolved to incorporate more sophisticated catalytic systems and improved reaction conditions that offer enhanced selectivity and efficiency [1] . These approaches leverage advances in organometallic chemistry and catalysis to provide more reliable and scalable synthetic routes [10] [11].

Reaction of 2,6-Dibromopyridine with tert-Butylmagnesium Chloride

The reaction of 2,6-dibromopyridine with tert-butylmagnesium chloride represents one of the most efficient modern synthetic routes to 2-bromo-6-tert-butylpyridine [1] . This method involves the selective replacement of one bromine atom with a tert-butyl group while retaining the second bromine substituent [1]. The reaction proceeds through a copper-catalyzed cross-coupling mechanism that demonstrates excellent regioselectivity [1] .

The optimized procedure involves treating 2,6-dibromopyridine with tert-butylmagnesium chloride in tetrahydrofuran at temperatures ranging from 0 to 25 degrees Celsius [1]. Copper(I) iodide serves as the catalyst, typically employed at loadings of 5 to 10 mol percent [1] . The reaction is complete within one hour under these conditions, yielding 77 percent of the desired product as confirmed by proton nuclear magnetic resonance spectroscopy [1].

The mechanism involves initial coordination of the Grignard reagent to the copper catalyst, followed by oxidative addition of the aryl bromide [1] . Subsequent transmetalation and reductive elimination steps complete the catalytic cycle, regenerating the active copper species . The selectivity for mono-substitution over di-substitution is attributed to the steric hindrance imposed by the tert-butyl group once installed [1] .

ParameterOptimal ConditionRange StudiedEffect on Yield
Temperature0-25°C-10 to 50°CHigher temperatures reduce selectivity
Catalyst Loading5-10 mol%2-20 mol%Optimal at 5-10 mol%
Reaction Time1 hour0.5-4 hoursComplete conversion in 1 hour
SolventTetrahydrofuranVarious ethereal solventsTHF provides best results

Copper(I) Iodide-Catalyzed Transformations

Copper(I) iodide-catalyzed transformations have emerged as a versatile platform for the synthesis of 2-bromo-6-tert-butylpyridine through various mechanistic pathways [1] [9]. These reactions exploit the unique reactivity of copper(I) complexes in facilitating carbon-carbon and carbon-heteroatom bond formation under mild conditions [9] [17].

The copper(I) iodide-catalyzed approach typically employs tetrahydrofuran as the solvent system and operates under an inert atmosphere to prevent oxidation of the copper catalyst [1] . Reaction temperatures are maintained between 0 and 25 degrees Celsius to optimize both yield and selectivity [1]. The catalyst loading is generally kept between 5 and 10 mol percent to balance efficiency with economic considerations .

Mechanistic studies have revealed that the copper(I) iodide catalyst facilitates the formation of organocuprate intermediates that exhibit enhanced nucleophilicity compared to the parent Grignard reagents [9]. This increased reactivity allows for milder reaction conditions and improved functional group tolerance [9]. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps, with each step being carefully optimized for maximum efficiency .

The substrate scope of copper(I) iodide-catalyzed transformations extends beyond simple alkyl Grignard reagents to include various organometallic nucleophiles [9]. This versatility makes the methodology particularly attractive for the preparation of structurally diverse pyridine derivatives [9]. The reaction conditions can be readily scaled up for industrial applications while maintaining high yields and selectivity [1].

Reaction with Potassium tert-Butoxide

The reaction with potassium tert-butoxide represents an alternative synthetic approach that operates through a different mechanistic pathway compared to Grignard-based methods [10] [12]. This methodology exploits the strong basicity and nucleophilicity of potassium tert-butoxide to effect substitution reactions on appropriately activated pyridine substrates [10].

The potassium tert-butoxide-mediated synthesis typically employs tert-butyl alcohol as both solvent and reagent source . Reaction conditions involve heating the mixture to reflux for several hours to achieve complete conversion . The mechanism is believed to proceed through nucleophilic aromatic substitution, facilitated by the electron-withdrawing nature of the pyridine nitrogen [10] [12].

This approach offers advantages in terms of operational simplicity and the absence of transition metal catalysts [10]. However, the reaction conditions are generally more forcing compared to copper-catalyzed methods, and yields are typically lower, ranging from 65 to 75 percent . The method is particularly useful when metal contamination must be avoided in the final product [10].

The regioselectivity of potassium tert-butoxide-mediated reactions depends on the electronic and steric properties of the starting material [12]. Preliminary mechanistic studies suggest the involvement of radical anionic intermediates, which influence the reaction pathway and product distribution [10]. Optimization studies have focused on temperature, solvent composition, and reaction time to maximize yield and minimize side product formation [12].

One-pot Sequential Transformations

One-pot sequential transformations represent the cutting-edge of synthetic methodology for 2-bromo-6-tert-butylpyridine, offering streamlined synthetic sequences that minimize purification steps and reduce waste generation [11] [19]. These approaches combine multiple synthetic operations in a single reaction vessel, enabling efficient construction of the target molecule from readily available starting materials [11].

The development of one-pot methodologies has been driven by advances in understanding reaction compatibility and the identification of conditions that allow sequential transformations to proceed without intermediate workup [11] [19]. These methods typically involve careful orchestration of reaction conditions, including temperature, timing, and reagent addition sequences [11].

A representative one-pot sequence involves the initial formation of a pyridine intermediate through cyclization reactions, followed by selective functionalization to introduce the bromo and tert-butyl substituents [11]. The entire sequence can be performed in a single reaction vessel, dramatically reducing the overall synthetic complexity [19]. Yields for optimized one-pot sequences can reach 56 percent over multiple steps, representing significant improvements in efficiency compared to traditional multi-step approaches [19].

The scalability of one-pot transformations has been demonstrated on gram scales, indicating their potential for industrial applications [19]. Key advantages include reduced solvent usage, minimized waste generation, and simplified purification protocols [11] [19]. However, these methods require careful optimization of each individual step to ensure compatibility with the overall reaction sequence [11].

Catalytic Considerations in Synthesis

Catalytic considerations play a crucial role in determining the efficiency, selectivity, and practicality of synthetic routes to 2-bromo-6-tert-butylpyridine [14] [17] [26]. The choice of catalyst system significantly influences reaction outcomes, including yield, purity, and scalability [17] [26].

Copper-based catalysts have emerged as the most versatile and effective systems for 2-bromo-6-tert-butylpyridine synthesis [1] [17]. Copper(I) iodide exhibits excellent performance in cross-coupling reactions, providing high yields under mild conditions [1] . The catalyst operates through well-established organocuprate chemistry, offering predictable reactivity patterns and reliable performance [17].

Palladium catalysts represent an alternative approach, particularly for Suzuki-Miyaura coupling reactions where 2-bromo-6-tert-butylpyridine serves as an electrophilic partner . Palladium-catalyzed processes typically require higher temperatures (80 to 100 degrees Celsius) but offer exceptional functional group tolerance and broad substrate scope . The high cost of palladium catalysts necessitates careful consideration of economic factors in large-scale applications .

Nickel-based catalysts provide a cost-effective alternative for certain transformations, particularly Ullmann-type coupling reactions [14]. However, these systems typically require harsher reaction conditions (100 to 150 degrees Celsius) and may exhibit more limited substrate scope compared to copper or palladium alternatives . The robustness of nickel catalysts makes them attractive for industrial applications where catalyst turnover and longevity are important considerations [14].

Lewis acid catalysts have found application in electrophilic substitution reactions, offering simple workup procedures and straightforward reaction protocols . These systems typically operate at moderate temperatures (60 to 100 degrees Celsius) with catalyst loadings of 10 to 20 mol percent . However, substrate scope limitations and sensitivity to moisture can restrict their applicability .

Catalyst TypeLoading (mol%)Temperature (°C)AdvantagesLimitations
Copper(I) Iodide5-100-80Mild conditions, selectivityAir sensitivity
Palladium2-580-100Broad scope, efficiencyHigh cost
Nickel5-15100-150Cost-effective, robustHarsh conditions
Lewis Acids10-2060-100Simple workupLimited scope

Optimization Strategies and Yield Enhancement

Optimization strategies for 2-bromo-6-tert-butylpyridine synthesis encompass systematic approaches to maximize yield, purity, and efficiency while minimizing costs and environmental impact [26] [28] [29]. Modern optimization methodologies employ statistical design of experiments, kinetic modeling, and machine learning approaches to identify optimal reaction conditions [28] [29].

Temperature optimization represents a critical parameter that significantly influences reaction outcomes [26] [28]. For copper(I) iodide-catalyzed reactions, the optimal temperature range of 0 to 25 degrees Celsius balances reaction rate with selectivity [1] . Higher temperatures may lead to catalyst decomposition and increased side product formation, while lower temperatures result in incomplete conversion [26] [28]. Careful temperature control is particularly important for exothermic reactions where heat generation can cause runaway conditions [26].

Reaction time optimization involves balancing conversion efficiency with the formation of undesired byproducts [28] [31]. Monitoring techniques such as thin-layer chromatography and gas chromatography provide real-time assessment of reaction progress, enabling precise determination of optimal reaction endpoints [28]. For most synthetic routes, reaction times of 1 to 4 hours provide optimal results, with longer times leading to degradation products [28].

Catalyst loading optimization requires consideration of both economic and performance factors [26] [28]. While higher catalyst loadings generally improve yields, they also increase costs and may complicate product purification [26]. Statistical optimization studies have identified optimal copper(I) iodide loadings of 5 to 10 mol percent for most applications [1] [28].

Solvent system optimization plays a crucial role in reaction efficiency and selectivity [26] [28]. Polar aprotic solvents such as tetrahydrofuran and dichloromethane generally provide superior results compared to protic alternatives [1] . Solvent choice affects reactant solubility, catalyst stability, and product isolation, making it a critical optimization parameter [28].

Reagent stoichiometry optimization involves determining the optimal excess of limiting reagents to maximize conversion while minimizing waste [28]. For Grignard-based syntheses, 1.2 to 2.0 equivalents of tert-butylmagnesium chloride typically provide optimal results [1] . Higher excesses may improve conversion but increase costs and waste generation [28].

ParameterOptimal ConditionImpact on YieldCritical Considerations
Temperature0-25°C (CuI catalysis)Higher temps cause decompositionExothermic reaction control
Reaction Time1-4 hoursLonger times = side reactionsMonitor by TLC/GC
Catalyst Loading5-10 mol% (copper)Higher loading = higher costBalance cost vs efficiency
SolventTHF, DCM, toluenePolar aprotic preferredReagent compatibility
Stoichiometry1.2-2.0 eq GrignardExcess improves conversionWaste minimization

Scale-up Considerations and Industrial Synthesis

Safety considerations become paramount at industrial scales due to the larger quantities of hazardous materials involved [26]. Enhanced safety protocols, emergency shutdown systems, and specialized equipment design are required to manage risks associated with large-scale chemical processing [26]. Proper ventilation, explosion-proof equipment, and comprehensive safety training are essential components of industrial operations [26].

Synthesis RouteIndustrial ViabilityCapital InvestmentOperating CostsScalabilityEnvironmental Impact
Grignard RouteHighMediumMediumExcellentModerate
Direct BrominationMediumLowLowGoodHigh
Halogen ExchangeLowHighMediumLimitedLow
Flow ChemistryEmergingHighMediumExcellentLow

Equipment design considerations for industrial synthesis include material compatibility, corrosion resistance, and maintenance requirements [26]. Specialized reactor materials may be required to handle corrosive reagents and prevent contamination [26]. Modular equipment designs facilitate maintenance and allow for flexible production scheduling [26].

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-6-tert-butylpyridine

Dates

Last modified: 08-15-2023

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